(R)-2-Amino-2-(cuban-1-yl)acetic acid

Bioisostere Aqueous Solubility Physicochemical Properties

(R)-2-Amino-2-(cuban-1-yl)acetic acid (CAS 1844853-92-4) is a non-proteinogenic alpha-amino acid wherein the alpha-carbon is directly substituted with a cubane cage. This compound, also known as (R)-2-cubylglycine, belongs to a class of caged, conformationally restricted amino acids engineered to mimic the spatial footprint of aromatic residues like phenylalanine while offering distinctly non-aromatic physicochemical behavior.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12281325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(cuban-1-yl)acetic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC12C3C4C1C5C2C3C45C(C(=O)O)N
InChIInChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m0/s1
InChIKeyJYOMHTWNXWROEP-UEKFKEHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-2-Amino-2-(cuban-1-yl)acetic acid – Technical Specifications and Structural Rationale


(R)-2-Amino-2-(cuban-1-yl)acetic acid (CAS 1844853-92-4) is a non-proteinogenic alpha-amino acid wherein the alpha-carbon is directly substituted with a cubane cage. This compound, also known as (R)-2-cubylglycine, belongs to a class of caged, conformationally restricted amino acids engineered to mimic the spatial footprint of aromatic residues like phenylalanine while offering distinctly non-aromatic physicochemical behavior [1]. The cubane core—a highly strained, saturated hydrocarbon—provides a close geometric match to a benzene ring but with increased three-dimensionality, metabolic stability, and improved aqueous solubility relative to its flat aromatic counterparts [2]. Its (R)-enantiomer is accessed via stereoselective synthesis, and it is typically procured as a hydrochloride salt for research applications in peptidomimetic design, central nervous system drug discovery, and imaging agent optimization [3].

Why (R)-2-Amino-2-(cuban-1-yl)acetic acid Cannot Be Casually Substituted with Other Caged or Aromatic Amino Acids


Substituting (R)-2-amino-2-(cuban-1-yl)acetic acid with a generic phenylglycine, bicyclo[2.2.2]octane (BCO) analog, or even the (S)-cubylglycine enantiomer will introduce significant and quantifiable changes in key drug development parameters. Data from parallel bioisostere studies demonstrate that while the cubane-1,4-diyl motif reduces non-specific binding (NSB) by approximately 15 CHI(IAM) units and increases aqueous solubility by at least 50-fold compared to a para-phenyl ring, the BCO analog actually increases lipophilicity without offering the same NSB or solubility benefits [1]. Furthermore, the rigid, chiral environment provided by the (R)-cubylglycine stereochemistry is critical for achieving high enantiomeric purity in downstream peptidomimetic synthesis; the alternative (S)-enantiomer or racemic mixtures cannot guarantee the same stereochemical fidelity or yield in diastereoselective peptide coupling reactions [2].

Comparative Performance Evidence for (R)-2-Amino-2-(cuban-1-yl)acetic acid


Solubility Enhancement vs. para-Phenyl Bioisostere

In a head-to-head bioisostere comparison, the introduction of a cubane-1,4-diyl (CUB) motif in place of a para-substituted phenyl (p-Ph) ring resulted in a minimum 50-fold increase in aqueous solubility for the model compound series. This improvement was quantified by parallel kinetic solubility assays [1].

Bioisostere Aqueous Solubility Physicochemical Properties

Reduction in Non-Specific Binding (NSB) vs. para-Phenyl Ring

The cubane-1,4-diyl (CUB) group decreased non-specific binding to immobilized artificial membranes (IAM) by approximately 15 CHI(IAM) retention units compared to a para-phenyl control. In the same study, the BCO analog showed no NSB benefit, and BCP provided an intermediate reduction [1].

Non-specific Binding CHI(IAM) Imaging Agents

Enantioselective Synthetic Access to (R)-2-Cubylglycine

An enantioselective synthesis of (R)-2-cubylglycine has been established, delivering the target (R)-enantiomer in high enantiomeric purity. The key step involves a rhodium-mediated C–H insertion of cubane, representing the first examples of such reactivity on the cubane core [1]. This stands in contrast to earlier syntheses of cubylglycine derivatives, which produced diastereomeric mixtures requiring separation [2].

Stereoselective Synthesis Chiral Pool Enantiomeric Excess

Enhanced Metabolic Stability Inferred from Cubane C–H Bond Strength

The cubane framework imparts exceptional bond strength to its C–H bonds due to high ring strain and significant s-character. The C–H bond dissociation energy (BDE) for cubane is estimated at ~105-106 kcal/mol, compared to ~90-95 kcal/mol for the benzylic C–H of phenylalanine and ~98 kcal/mol for BCP [1]. This increased bond strength correlates with resistance to cytochrome P450-mediated oxidation, a primary clearance mechanism.

Metabolic Stability C–H Bond Dissociation Energy In Vivo Clearance

Geometric Mimicry of Benzene Ring for Bioisosteric Replacement

Cubane provides the closest geometric match to a benzene ring among common saturated bioisosteres. The distance between exit vectors on a para-substituted benzene is ~2.79 Å, while for cubane-1,4-diyl it is ~2.72 Å (difference of 0.07 Å). In contrast, BCP has a shorter distance of ~1.85 Å (a 0.94 Å difference), and BCO is longer at ~3.30 Å [1]. This near-identical geometry allows cubane to serve as an ideal 'scaffold hop' for phenyl without perturbing binding pocket occupancy.

Bioisostere Geometric Match para-Phenyl Replacement

Validated Application Scenarios for (R)-2-Amino-2-(cuban-1-yl)acetic acid


Design of CNS-Penetrant Peptidomimetics with Reduced Lipophilicity

The combination of a >50-fold increase in aqueous solubility and a 15-unit reduction in CHI(IAM) non-specific binding compared to para-phenyl makes (R)-2-amino-2-(cuban-1-yl)acetic acid an ideal residue for CNS-targeted peptides. Lower NSB reduces brain tissue binding, improving free brain concentration, while enhanced solubility facilitates formulation for in vivo dosing [1].

Optimization of PET or SPECT Imaging Tracers

For radiolabeled probes, high non-specific binding (NSB) obscures target-specific signal. The documented 15-unit reduction in CHI(IAM) NSB for the cubane motif directly translates to higher contrast and better quantitation in PET/SPECT imaging. Researchers can leverage this property by incorporating (R)-2-amino-2-(cuban-1-yl)acetic acid into tracer backbones to minimize off-target background [1].

Conformationally Constrained Peptide Staples and Turn Inducers

The inherent rigidity of the cubane cage, coupled with its chirality, restricts backbone flexibility. This property is exploited in peptidomimetic design to stabilize secondary structures (e.g., beta-turns). The enantioselective synthesis of the (R)-form ensures that the desired stereochemical presentation is achieved, enabling predictable conformational control in peptide engineering [2].

Metabolically Stable Phenylalanine Surrogates in Lead Optimization

When a lead compound containing a phenylalanine residue suffers from rapid oxidative metabolism at the benzylic position, substitution with (R)-2-amino-2-(cuban-1-yl)acetic acid is warranted. The 10-15 kcal/mol higher C–H bond dissociation energy of the cubane core relative to benzylic C–H implies a substantial increase in metabolic stability, potentially extending half-life and reducing clearance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-2-(cuban-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.